2,5,6-Trimethylnon-3-yne-2,5,6-triol
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Overview
Description
2,5,6-Trimethylnon-3-yne-2,5,6-triol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and three hydroxyl groups (triol). This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons containing at least one carbon-carbon triple bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethylnon-3-yne-2,5,6-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trimethyl-1-nonene.
Alkyne Formation: The formation of the alkyne group can be accomplished through dehydrohalogenation reactions using strong bases like sodium amide or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation and dehydrohalogenation processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethylnon-3-yne-2,5,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions with reagents like thionyl chloride or phosphorus tribromide to form corresponding halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides like chlorides or bromides.
Scientific Research Applications
2,5,6-Trimethylnon-3-yne-2,5,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethylnon-3-yne-2,5,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1-nonene: Similar in structure but lacks the hydroxyl groups and alkyne functionality.
2,2,5,5-Tetramethyl-3-hexyne: Contains an alkyne group but differs in the position and number of methyl groups.
Uniqueness
2,5,6-Trimethylnon-3-yne-2,5,6-triol is unique due to the combination of its alkyne and triol functionalities, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
62839-59-2 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,5,6-trimethylnon-3-yne-2,5,6-triol |
InChI |
InChI=1S/C12H22O3/c1-6-7-11(4,14)12(5,15)9-8-10(2,3)13/h13-15H,6-7H2,1-5H3 |
InChI Key |
YKMFMQABFQPYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(C)(C#CC(C)(C)O)O)O |
Origin of Product |
United States |
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